4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Description

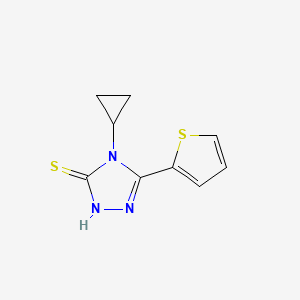

4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a thiophene ring at position 5, and a thiol (-SH) group at position 2. The thiol group enhances reactivity, enabling participation in redox reactions or coordination with metal ions .

Properties

IUPAC Name |

4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIVODBVLOPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropylamine with thienyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and disulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Antimicrobial Activity

- 4-Amino-5-(Tolyl)-4H-1,2,4-Triazole-3-Thiol Derivatives: Compounds with ortho-, meta-, and para-tolyl groups (e.g., 4-amino-5-o-tolyl-4H-1,2,4-triazole-3-thiol) demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Electron-donating methyl groups on the aryl ring likely enhance membrane penetration .

- However, direct antimicrobial data for the target compound are lacking in the evidence.

Enzyme Inhibition

- Cholinesterase Inhibitors : Derivatives like 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol showed potent inhibition of acetylcholinesterase (AChE) with IC₅₀ values as low as 1.63 nM. The bromofuran group likely enhances binding via halogen bonding .

Antioxidant Activity

- 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT): Exhibited high radical scavenging capacity (DPPH assay) due to electron-donating -NH₂ and -SH groups, which stabilize free radicals .

- Target Compound: Lacks an amino group but retains the thiol moiety. The thiophene’s electron-rich nature may partially compensate, though antioxidant efficacy is expected to be lower than AT.

Physicochemical Properties

Solubility and Stability

Comparative Data Table

Biological Activity

4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CPTT) is a compound characterized by a unique structure that includes a triazole ring, a cyclopropyl group, and a thiol functional group. This configuration contributes to its diverse biological activities, particularly in medicinal chemistry and drug development. The compound's interactions with various biological systems have been the focus of several studies, highlighting its potential therapeutic applications.

- Molecular Formula : C₉H₉N₃S₂

- Molecular Weight : 223.32 g/mol

- Density : 1.439 g/cm³

- Boiling Point : 234.035ºC

The biological activity of CPTT is primarily attributed to its ability to interact with enzymes and proteins through non-covalent interactions such as hydrogen bonding. The thiol group enhances its reactivity, allowing it to participate in biochemical interactions that can modulate cellular processes.

1. Anti-inflammatory Activity

Research indicates that CPTT exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). This inhibition is crucial for managing inflammatory conditions.

| Compound | Cytokine Inhibition (%) |

|---|---|

| CPTT | 44–60% |

| Control | 94.19% |

2. Antimicrobial Activity

CPTT has demonstrated antimicrobial effects against various bacterial strains. Its structural analogs have been tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

3. Antioxidant Effects

Studies have suggested that CPTT may play a role in reducing oxidative stress by modulating the activity of reactive oxygen species (ROS) within cells. This effect could be beneficial in conditions characterized by oxidative damage.

Case Studies

A notable study involved the synthesis of new 1,2,4-triazole derivatives, including CPTT, where their biological activities were evaluated in PBMC cultures. The results indicated that CPTT and its derivatives significantly reduced TNF-α production and exhibited low toxicity at high doses (100 µg/mL), making them suitable candidates for further development as anti-inflammatory agents .

Applications in Drug Development

CPTT's unique chemical structure makes it a valuable candidate for drug development, particularly in targeting inflammatory diseases and infections. Its ability to interact with various biomolecules opens avenues for designing novel therapeutics that can effectively modulate immune responses or combat microbial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.